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Tricyclohexylphosphine

Cat. No.: B042057
CAS No.: 2622-14-2
M. Wt: 280.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Description

Tricyclohexylphosphine (PCy3) is a premier tertiary phosphine ligand renowned for its exceptional steric bulk and strong electron-donating properties. Its primary research value lies in organometallic chemistry and homogeneous catalysis, where it serves as a critical component in facilitating challenging cross-coupling reactions. The immense steric profile, characterized by a large cone angle of approximately 170°, promotes ligand dissociation from the metal center, generating highly reactive, low-coordinate catalytic species. This mechanism is pivotal in driving key transformations such as the Heck, Suzuki, Negishi, and Sonogashira couplings, enabling the formation of carbon-carbon bonds in complex molecular synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33P B042057 Tricyclohexylphosphine CAS No. 2622-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclohexylphosphane
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InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
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InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H33P
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DSSTOX Substance ID

DTXSID9062562
Record name Phosphine, tricyclohexyl-
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Molecular Weight

280.4 g/mol
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Physical Description

Crystalline powder or chunks; [Sigma-Aldrich MSDS]
Record name Tricyclohexylphosphine
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CAS No.

2622-14-2
Record name Tricyclohexylphosphine
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Advanced Synthetic Methodologies for Tricyclohexylphosphine

Direct Synthesis from Triphenylphosphine (B44618) with Niobium Catalysts

An alternative approach involves the direct hydrogenation of triphenylphosphine to tricyclohexylphosphine. A notable example utilizes a niobium metal complex as a catalyst. cam.ac.ukgoogle.com However, this method has not found widespread industrial application primarily due to the difficulty in preparing the niobium catalyst and its high cost. google.com These factors make the process economically unviable for large-scale production.

Synthesis via Hydrogenation of Triphenylphosphine Oxide

A more cost-effective and scalable method utilizes triphenylphosphine oxide, a readily available and inexpensive starting material. google.com This multi-step process involves the initial hydrogenation of triphenylphosphine oxide to form the intermediate, this compound oxide, which is then reduced to the final product. google.comgoogle.com This route is amenable to industrial production due to lower costs and improved yields. google.com

Catalytic Hydrogenation to this compound Oxide

The first step in this synthesis is the catalytic hydrogenation of triphenylphosphine oxide. This reaction is typically carried out in an autoclave under a hydrogen atmosphere. google.comgoogle.com

Table 1: Reaction Parameters for Catalytic Hydrogenation of Triphenylphosphine Oxide

Parameter Conditions
Catalysts Ru/C, Rh/C, Pd/C, or Pd/Al₂O₃ google.com
Catalyst Loading 1-5% of the triphenylphosphine oxide mass google.com
Solvents Tetrahydrofuran (THF), dioxane, or cyclohexane (B81311) google.com
Temperature 180-220 °C google.comgoogle.com

| Pressure | 6.0-10 MPa google.comgoogle.com |

The reaction progress is monitored by gas chromatography (GC), and upon completion, the catalyst is removed by filtration to yield a solution of this compound oxide. google.comgoogle.com

Reduction of this compound Oxide with KBH₄-AlCl₃ System

The subsequent reduction of this compound oxide to this compound is achieved using a potassium borohydride (B1222165) (KBH₄) and aluminum chloride (AlCl₃) system. google.com This reduction is performed under an inert atmosphere. google.com

Other Advanced Synthesis Approaches

Direct Phosphination with Phosphorus Trichloride (B1173362) and Cyclohexyl Reagents

Direct phosphination remains a fundamental approach to forming the P-C bonds in this compound. This method involves the reaction of phosphorus trichloride with a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide. smolecule.comgoogle.comuw.edu.pl

To improve upon the challenges of product isolation and purity associated with earlier methods, a modified workup procedure has been developed. google.com After the initial reaction, quenching is performed at low temperatures with a saturated aqueous solution of a strong acid-weak base inorganic salt, like ammonium (B1175870) chloride. google.com Subsequently, tetrafluoroboric acid is added to form a salt with the this compound. google.com This salt can then be isolated and subsequently treated with a base, such as triethylamine, to liberate the pure this compound. google.com This salt formation and resolution technique facilitates easier handling and purification of the air-sensitive product, addressing some of the key drawbacks of the direct phosphination route. google.com

Preparation from this compound-iodoborane

The use of phosphine-borane adducts is a common strategy to protect phosphines from oxidation during synthesis and functionalization. This compound-iodoborane serves as a stable, crystalline precursor that can be activated to create functionalized derivatives. thieme-connect.dejst.go.jpnih.gov The synthesis begins with the halogenation of a this compound-borane complex (Cy₃P•BH₃). thieme-connect.de

The general procedure involves dissolving the Cy₃P•BH₃ complex in a solvent like dichloromethane (B109758) (CH₂Cl₂) and cooling it to 0 °C. thieme-connect.de Iodine (I₂) is then added, and the reaction proceeds at room temperature. thieme-connect.de The resulting this compound-iodoborane can be isolated as a solid. thieme-connect.de

This iodoborane complex can be further modified. jst.go.jpnih.gov A key transformation involves its reduction with a strong reducing agent, such as lithium 4,4′-di-tert-butylbiphenylide (LDBB), to generate a highly reactive boron dianion intermediate. jst.go.jpnih.gov This intermediate can then be trapped with various electrophiles to yield a range of boron-functionalized phosphine-boranes. jst.go.jpnih.gov This pathway allows for the introduction of new functional groups onto the borane (B79455) moiety while the phosphine (B1218219) center remains protected.

Table 1: Synthesis and Functionalization of this compound-iodoborane

StepReactantsReagents/SolventsProductPurpose
1. Halogenation This compound-borane (Cy₃P•BH₃)Iodine (I₂), Dichloromethane (CH₂Cl₂)This compound-iodoborane (Cy₃P•BH₂I)Creation of a stable, functionalizable precursor. thieme-connect.de
2. Reduction This compound-iodoboraneLithium 4,4′-di-tert-butylbiphenylide (LDBB)Boron dianion intermediateGeneration of a reactive species for further functionalization. jst.go.jpnih.gov
3. Functionalization Boron dianion intermediateVarious Electrophiles (E⁺)Boron-functionalized phosphine-boranes (e.g., Cy₃P•BH₂-E)Introduction of specific functional groups. jst.go.jpnih.gov

Polystyrene-Cross-Linking Method via Radical Emulsion Polymerization

To facilitate catalyst recovery and reuse, this compound can be immobilized on a polymer support. A robust method for this is the synthesis of a polystyrene-cross-linking this compound (PS-TCP) via radical emulsion polymerization. researchgate.netnih.gov This technique creates a heterogeneous catalyst where the phosphine ligand is covalently bound within a polymer matrix. researchgate.net

The synthesis involves the polymerization of a monomer, such as 4-tert-butylstyrene (B155148), with a specially designed cross-linking agent that contains the phosphine core. nih.gov Specifically, tris(trans-4-styrylcyclohexyl)phosphine has been used as a threefold cross-linker. nih.govnii.ac.jp Due to the air-sensitivity of trialkylphosphines, the synthesis is typically performed using the more stable phosphine-borane adduct of the cross-linker (PS-TCP-BH₃). researchgate.net The polymerization is initiated by a radical initiator, and the process results in polymer particles with spatially isolated and structurally integrated this compound units. researchgate.net This structural arrangement favors the desired mono-P-ligation to transition metals in catalytic applications. researchgate.net

Table 2: Components for Polystyrene-Cross-Linking this compound Synthesis

ComponentExample CompoundRole in Polymerization
Monomer 4-tert-butylstyreneForms the main polystyrene backbone. nih.gov
Cross-linker Tris(trans-4-styrylcyclohexyl)phosphine-boraneProvides the threefold cross-linking and incorporates the phosphine ligand into the polymer matrix. researchgate.netnih.gov
Initiator Potassium persulfate (KPS)Initiates the radical polymerization process. uu.nl
Surfactant Sodium dodecyl sulfate (B86663) (SDS)Stabilizes the emulsion during polymerization. uu.nl

Purification Techniques for Research Applications

The purity of this compound is critical for its performance in research, particularly in catalysis, where impurities can interfere with metal centers or reaction mechanisms. uw.edu.pl Common impurities include this compound oxide, the product of oxidation, and residual reagents from synthesis. rsc.org Several methods are employed to achieve high purity.

Purification via Salt Formation: This chemical method is effective for separating the phosphine from non-basic impurities. google.com The crude this compound is treated with an acid, such as tetrafluoroboric acid, to form a stable phosphonium (B103445) salt. google.comgoogle.com This salt can be easily separated from the reaction mixture. Subsequently, treating the purified salt with a base, like triethylamine, regenerates the high-purity this compound. google.com

Recrystallization and Filtration: This is a common physical method for purification. This compound oxide, a frequent impurity, can be removed by dissolving the crude product in a suitable solvent (e.g., n-pentane) and performing a cold filtration through an agent like Celite. rsc.org The desired this compound remains in the filtrate, which can then be concentrated and cooled to induce crystallization, yielding the pure product. rsc.org

Column Chromatography: For separating compounds with different polarities, column chromatography over silica (B1680970) gel is a standard laboratory technique. orgsyn.org The crude material is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297). orgsyn.org The less polar this compound elutes from the column, leaving more polar impurities like the phosphine oxide adsorbed on the silica gel. orgsyn.org

Table 3: Comparison of Purification Techniques for this compound

TechniquePrincipleCommon Reagents/MaterialsPrimary Application
Salt Formation Reversible conversion to a stable, easily separable salt.Tetrafluoroboric acid, TriethylamineRemoval of non-basic impurities and isolation from complex reaction mixtures. google.comgoogle.com
Recrystallization/Filtration Difference in solubility between the product and impurities at different temperatures.n-Pentane, CeliteRemoval of this compound oxide and purification of solid products. rsc.org
Column Chromatography Differential adsorption of compounds onto a stationary phase based on polarity.Silica Gel, Hexanes, Ethyl AcetateSeparation of compounds with varying polarities, particularly effective for removing phosphine oxide. orgsyn.org

Coordination Chemistry of Tricyclohexylphosphine

Ligand Properties and Interactions with Metal Centers

The utility of tricyclohexylphosphine as a ligand in organometallic chemistry stems from its distinct electronic and steric properties. These properties govern its interactions with metal centers, influencing the stability, reactivity, and catalytic activity of the resulting complexes.

This compound is characterized as a strong σ-donating ligand. prochemonline.combeilstein-journals.org This is attributed to the electron-releasing nature of the cyclohexyl groups, which increases the electron density on the phosphorus atom. The high basicity of PCy₃, with a pKa of 9.7, is a testament to its strong electron-donating ability. wikipedia.orgchemeurope.comchemicalbook.com When PCy₃ coordinates to a metal center, it donates its lone pair of electrons, forming a strong σ-bond. libretexts.org This donation of electron density to the metal center is a key feature of its coordinating behavior. prochemonline.comlibretexts.org

The electronic effect of phosphine (B1218219) ligands like PCy₃ can be indirectly measured by observing the stretching frequencies of co-ligands, such as carbon monoxide (CO), in mixed-ligand metal complexes. libretexts.org A strong σ-donor ligand like PCy₃ increases the electron density on the metal. This increased electron density on the metal leads to enhanced π-backbonding from the metal to the π* orbitals of the CO ligands. libretexts.orgumb.edu This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the infrared spectrum. libretexts.orgumb.edu Alkyl phosphines, such as this compound, are generally considered to have weak π-acidity. umb.edu

A defining characteristic of this compound is its substantial steric bulk. prochemonline.comsrce.hr This steric hindrance is quantified by the Tolman cone angle, which for PCy₃ is a large 170°. wikipedia.orgchemicalbook.com This significant steric profile has a profound impact on the coordination environment around a metal center. libretexts.org

The bulky cyclohexyl groups create a sterically crowded environment, which can limit the number of ligands that can coordinate to the metal. libretexts.orgchemicalbook.in For instance, while smaller phosphines might allow for the coordination of three or four ligands, the size of PCy₃ often restricts the coordination number to two. libretexts.org This steric shielding provided by the cyclohexyl groups is instrumental in fine-tuning catalytic activity. prochemonline.com The steric bulk can prevent the close approach of substrates or other ligands, thereby influencing the selectivity of a catalytic reaction. prochemonline.comnih.gov For example, the large size of the ligand can create a pocket around the metal's active site, favoring the binding of smaller or linear substrates over bulkier ones.

The significant steric bulk of this compound plays a crucial role in stabilizing coordinatively unsaturated metal complexes. ru.nl A coordinatively unsaturated complex is a metal species with a vacant coordination site, possessing fewer than the 18 valence electrons typically found in stable organometallic compounds. ru.nl These unsaturated species are often highly reactive and can be crucial intermediates in catalytic cycles. ru.nl

The bulky nature of PCy₃ ligands can shield the reactive metal center from the surrounding environment, preventing unwanted side reactions or decomposition. ru.nl This steric protection allows for the isolation and study of these otherwise transient species. cdnsciencepub.com By stabilizing low-coordination states, PCy₃ facilitates important catalytic steps such as oxidative addition, where a molecule adds to the metal center, increasing its coordination number and oxidation state. libretexts.orgru.nl The ability of PCy₃ to stabilize these key intermediates is a major reason for its widespread use in homogeneous catalysis. ru.nlacademie-sciences.fr

Steric Effects and their Influence on Metal Coordination

Formation and Characterization of Metal Complexes

This compound forms complexes with a variety of transition metals, including but not limited to palladium, platinum, nickel, rhodium, and ruthenium. prochemonline.comchemicalbook.inru.nltandfonline.com The synthesis of these complexes typically involves the reaction of a suitable metal precursor with a stoichiometric amount of the PCy₃ ligand. mdpi.com These reactions are often carried out in dry organic solvents under an inert atmosphere. mdpi.com The resulting metal complexes are frequently air-stable solids and can be characterized using a range of analytical techniques. mdpi.com

This compound is a widely used ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. smolecule.comchemicalbook.inheraeus-precious-metals.comrsc.org The steric bulk and strong electron-donating properties of PCy₃ enhance the catalytic activity and selectivity of palladium complexes in these transformations. prochemonline.com Simple adducts of palladium and this compound have demonstrated high activity in the Stille coupling of even deactivated aryl chlorides. rsc.org

Dichlorobis(this compound)palladium(II), with the chemical formula [(C₆H₁₁)₃P]₂PdCl₂, is a key palladium complex featuring PCy₃ ligands. scbt.comsigmaaldrich.com This complex is a yellow crystalline powder and serves as an important catalyst and precatalyst in various cross-coupling reactions. sigmaaldrich.combjrock.comsamaterials.com

The synthesis of this complex can be achieved through a straightforward reaction. acs.org A single-crystal X-ray diffraction study has confirmed its structure, revealing a trans-square planar geometry around the palladium center. acs.org The palladium atom is bonded to two phosphorus atoms from the this compound ligands and two chlorine atoms. acs.org The P-Pd-P and Cl-Pd-Cl bond angles are 180°, confirming the trans arrangement. acs.org The Pd-P bond distance is approximately 2.36 Å, and the Pd-Cl bond distance is about 2.30 Å. acs.org

Interactive Data Table: Properties of Dichlorobis(this compound)palladium(II)

PropertyValueReferences
CAS Number 29934-17-6 scbt.comsigmaaldrich.comthermofisher.com
Molecular Formula C₃₆H₆₆Cl₂P₂Pd scbt.com
Molecular Weight 738.18 g/mol scbt.comsigmaaldrich.com
Appearance Yellow crystalline powder bjrock.com
Melting Point 270 °C (decomposes) sigmaaldrich.com
Palladium Content ~14.3-14.4% bjrock.comthermofisher.com
Purity >95-97% heraeus-precious-metals.comsigmaaldrich.com
Coordination Geometry trans-square planar acs.org

Palladium Complexes

Monophosphine and Bisphosphine Palladium Species

This compound forms well-defined monophosphine and bisphosphine complexes with palladium, which are pivotal as catalysts in a multitude of cross-coupling reactions. heraeus-precious-metals.com These reactions include Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Buchwald-Hartwig couplings. sigmaaldrich.com

The bisphosphine palladium(0) complex, Bis(this compound)palladium(0) ([Pd(PCy₃)₂]) , is a common precatalyst. sigmaaldrich.com It is an off-white to faintly green solid with a melting point of 87-92 °C. This complex serves as a source of the active 14-electron Pd(PCy₃)₂ species in catalytic cycles.

Another crucial complex is the palladium(II) species, Dichlorobis(this compound)palladium(II) ([PdCl₂(PCy₃)₂]) . ichemical.com This yellow powder, which decomposes at 270 °C, is a versatile catalyst precursor. ichemical.comsigmaaldrich.com It exhibits a trans square-planar geometry, as confirmed by single-crystal X-ray diffraction. acs.org The synthesis of trans-[PdCl₂(PCy₃)₂] can be achieved by reacting palladium(II) chloride with two equivalents of this compound. acs.orgresearchgate.net This complex is particularly effective in the Stille coupling of non-activated and deactivated aryl chlorides. rsc.org

Mononuclear palladium(II) complexes of the type (C₆H₄X-4)PdXʹ(PCy₃)₂ and dinuclear species such as (Cy₃P)₂BrPd(C₆H₄C₆H₄-4,4ʹ)PdBr(PCy₃)₂ have also been synthesized through oxidative addition reactions. tandfonline.com The formation of these mono- or dinuclear structures is dependent on factors like reaction temperature and the nature of the phosphine ligands and bridging groups. tandfonline.com Furthermore, a tetranuclear cluster monophosphine-palladacycle involving this compound has been successfully synthesized. nih.gov

Table 1: Properties of Key Palladium-Tricyclohexylphosphine Complexes

Compound Name Formula Appearance Melting Point (°C) CAS Number
Bis(this compound)palladium(0) [Pd(PCy₃)₂] Off-white to faint green powder 87-92 33309-88-5
Dichlorobis(this compound)palladium(II) [PdCl₂(PCy₃)₂] Yellow powder 270 (dec.) 29934-17-6

Data sourced from multiple references. sigmaaldrich.comichemical.comsigmaaldrich.com

The catalytic activity of these palladium complexes is often enhanced when used in conjunction with other reagents. For instance, the combination of PdCl₂(PCy₃)₂ with cesium fluoride (B91410) is effective for Suzuki reactions of aryl chlorides. Similarly, a system of palladium(II) chloride and this compound can be used for the synthesis of 5-substituted arylfurfurals.

Ruthenium Complexes

This compound is a cornerstone ligand in the development of highly active ruthenium-based catalysts, particularly for olefin metathesis. Its steric and electronic properties are instrumental in stabilizing the reactive ruthenium centers and promoting catalytic turnover.

Grubbs' Catalysts (First Generation)

The first-generation Grubbs' catalyst, Benzylidene-bis(this compound)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]) , is a landmark compound in the field of olefin metathesis. This air-stable, purple solid features a ruthenium center coordinated to two chloride anions, a benzylidene ligand, and two this compound ligands. The two bulky PCy₃ ligands are positioned trans to each other.

The synthesis of this catalyst involves the reaction of a ruthenium(II) precursor, such as [RuCl₂(PPh₃)₃], with phenyldiazomethane (B1605601) in the presence of this compound. The presence of the two large this compound ligands is critical for its stability and catalytic activity, creating a coordinatively unsaturated 16-electron complex that readily engages with olefins. This catalyst demonstrates remarkable functional group tolerance and is effective for a wide range of ring-closing, ring-opening, and cross-metathesis reactions.

Table 2: Structural Features of First-Generation Grubbs' Catalyst

Feature Description
Central Metal Ruthenium(II)
Ligand 1 (Alkylidene) Benzylidene (=CHPh)
Ligand 2 & 3 (Phosphine) This compound (PCy₃)
Ligand 4 & 5 (Anionic) Chloride (Cl⁻)
Coordination Geometry Distorted square pyramidal
Electron Count 16

This table summarizes the general structural characteristics of the first-generation Grubbs' catalyst.

Ruthenium(II) and Osmium(II) Complexes

Beyond metathesis catalysts, this compound is also used to synthesize a variety of other ruthenium(II) and osmium(II) complexes. These complexes often serve as precursors for more elaborate catalytic systems or are studied for their fundamental chemical properties. For example, the reaction of [RuHCl(CO)(PPh₃)₃] with this compound yields mixed-phosphine complexes where the triphenylphosphine (B44618) ligands are displaced. The steric and electronic tuning provided by PCy₃ allows for the stabilization of various reactive intermediates in catalytic cycles involving Ru(II) and Os(II) centers.

Ruthenium Alkylidene Complexes with Heterocyclic N-donor Ligands

The evolution of Grubbs-type catalysts led to the replacement of one of the this compound ligands with a more strongly donating N-heterocyclic carbene (NHC) ligand. This modification resulted in the second-generation Grubbs' catalysts, which exhibit superior activity and stability.

Iridium Complexes

This compound is also a significant ligand in iridium chemistry, particularly in the context of hydrogenation catalysis. Its strong basicity and large size help to create electron-rich and sterically accessible iridium centers.

Crabtree's Catalyst

Crabtree's catalyst, [(COD)Ir(PCy₃)(py)]PF₆ (where COD = 1,5-cyclooctadiene (B75094) and py = pyridine), is a highly active and robust homogeneous hydrogenation catalyst. It is an air-stable, orange-red solid that is particularly effective for the hydrogenation of sterically hindered and tri- or tetra-substituted alkenes, substrates that are often challenging for other catalysts.

The catalyst features an iridium center coordinated to a cyclooctadiene ligand, a this compound ligand, and a pyridine (B92270) ligand, with a hexafluorophosphate (B91526) counter-anion. The this compound ligand is essential for its high catalytic activity. Its strong electron-donating nature increases the electron density on the iridium center, which facilitates the oxidative addition of hydrogen. The steric bulk of the PCy₃ ligand also helps to create a coordinatively unsaturated environment upon dissociation of the COD ligand during the catalytic cycle, allowing for substrate binding.

Table 3: Components of Crabtree's Catalyst

Component Chemical Formula/Abbreviation Role in Complex
Central Metal Iridium (Ir) Catalytic center
Diene Ligand 1,5-Cyclooctadiene Labile ligand, dissociates to open coordination site
Phosphine Ligand This compound (PCy₃) Electron-donating and sterically bulky ligand
N-donor Ligand Pyridine (py) Stabilizing ligand
Counter-ion Hexafluorophosphate (PF₆⁻) Anion to balance the cationic complex

This table breaks down the constituent parts of the Crabtree's catalyst complex.

The unique combination of ligands in Crabtree's catalyst allows it to operate under mild conditions and exhibit high turnover rates for difficult hydrogenations.

Square-Planar Iridium Complexes with Gaseous Molecules

This compound (PCy₃) is a key ligand in the formation of square-planar iridium complexes that exhibit reactivity with small gaseous molecules. acs.orgsmolecule.com These complexes serve as versatile platforms for studying the activation of molecules like oxygen (O₂), hydrogen (H₂), chlorine (Cl₂), and sulfur dioxide (SO₂). acs.orgsmolecule.com The bulky nature of the this compound ligand is crucial in stabilizing the low-coordination environment of the iridium center, thereby facilitating the binding of these small molecules. cdnsciencepub.com

Research has demonstrated the formation of various iridium complexes where PCy₃ is a primary ligand. For instance, complexes such as trans-Ir(CO)Cl(PCy₃)₂ have been synthesized and structurally characterized. google.com The reactivity of these square-planar iridium(I) complexes with gases can lead to oxidative addition or coordination of the gaseous molecule. For example, the reaction of an iridium complex with SO₂(g) can result in the insertion of SO₂ into a metal-hydroxide bond, forming a structurally characterized oxygen-coordinated SO₃H complex. acs.org

The interaction with these gaseous molecules often leads to changes in the geometry and electronic properties of the iridium center, which can be monitored by various spectroscopic techniques. The stability and reactivity of these complexes are highly dependent on the steric and electronic properties of the phosphine ligand. The large cone angle of this compound influences the accessibility of the metal center and the stability of the resulting adducts with gaseous molecules. cdnsciencepub.com

Molybdenum Complexes

This compound and its derivatives are utilized in the synthesis of various molybdenum complexes. The reaction of molybdenum precursors with PCy₃ can lead to the formation of half-sandwich cycloheptatrienyl complexes. For example, the reaction of [(η⁷-C₇H₇)Mo(η⁶-C₇H₅Me)]BF₄ with this compound in acetonitrile (B52724) yields the cationic complex {(η⁷-C₇H₇)MoP(C₆H₁₁)₃₂}BF₄. researchgate.net This complex can be further reacted to form other derivatives, such as a tetrahydroborate complex. researchgate.net

In other systems, bidentate phosphine ligands incorporating cyclohexyl groups, such as (Cy₂P)₂C₆H₄, react with molybdenum carbonyl precursors like Mo(CO)₃(C₇H₈) under a carbon monoxide atmosphere to produce dimeric molybdenum carbonyl adducts with the general formula [Mo₂(CO)₈((Cy₂P)₂C₆H₄)₂]. acs.org However, attempts to synthesize analogous dihydrogen complexes by carrying out the reaction under a hydrogen atmosphere were unsuccessful, with ligand redistribution occurring more rapidly for molybdenum than for the corresponding tungsten systems. acs.org The synthesis and characterization of various other molybdenum(II) and molybdenum(III) complexes with different phosphine and nitrogen-containing ligands have also been reported, highlighting the diverse coordination chemistry of molybdenum. nih.govrsc.orgutar.edu.my

Lanthanide Complexes (this compound Oxide)

This compound oxide (Cy₃PO), the oxidized form of this compound, is a significant ligand in lanthanide coordination chemistry due to its steric bulk and robust nature. staffs.ac.uk It forms stable complexes with various lanthanide ions, influencing their magnetic and optical properties.

A common structural motif observed is the pentagonal bipyramidal [Ln(H₂O)₅(Cy₃PO)₂]³⁺ core, where two Cy₃PO ligands occupy the axial positions and five water molecules are in the equatorial plane. staffs.ac.ukresearchgate.net This high-symmetry arrangement is of interest for the development of single-ion magnets. staffs.ac.uk The formation of these hydrated complexes is favored when using hydrated lanthanide salts and is not solely dependent on the presence of water in the reaction solvents. staffs.ac.uk

The nature of the counter-ion and the specific lanthanide ion influences the exact structure of the resulting complex. For instance, with lanthanide bromides, three distinct structural classes are formed: Type I complexes with the formula LnBr₃(Cy₃PO)₃ for earlier lanthanides (La, Pr, Nd, Gd, Ho), and Type II complexes based on the [Ln(Cy₃PO)ₙ(H₂O)₅]³⁺ cation for later lanthanides (Dy, Er, Yb, Lu). researchgate.net In some cases, additional Cy₃PO molecules are not directly coordinated to the metal but are hydrogen-bonded to the coordinated water molecules. staffs.ac.ukresearchgate.net Similarly, lanthanide nitrate (B79036) complexes of the type Ln(NO₃)₃(OPCy₃)₃(EtOH)ₓ have been synthesized and structurally characterized, showing subtle structural changes across the lanthanide series due to the lanthanide contraction. researchgate.net

The synthesis and characterization of americium tribromide tris(this compound oxide) has also been achieved and compared to its early lanthanide analogs, providing insights into the bonding characteristics of actinide versus lanthanide complexes. rsc.org

Other Transition Metal Complexes (e.g., Nickel, Platinum)

This compound is a widely used ligand in the coordination chemistry of various other transition metals, particularly nickel and platinum. Its strong electron-donating ability and significant steric bulk enhance the reactivity and stability of the resulting metal complexes, making them useful in catalysis. prochemonline.com

In nickel chemistry , PCy₃ is used to synthesize complexes such as bis(this compound)nickel(0) dinitrogen, [(PCy₃)₂Ni]₂N₂, where the dinitrogen molecule is stabilized by a cage-like arrangement of the cyclohexyl groups. whiterose.ac.uk This N₂ ligand is readily lost in solution. whiterose.ac.uk Nickel(0) complexes like bis(this compound)ethylene nickel(0) can also react with oxygen at low temperatures to form dioxygen complexes. acs.org The steric and electronic properties of PCy₃ play a crucial role in tuning the catalytic activity of nickel complexes in reactions like cross-coupling. prochemonline.com

In platinum chemistry , the large cone angle of PCy₃ favors the formation of low-coordination number complexes. cdnsciencepub.com For example, Pt(PCy₃)₂ is a known platinum(0) complex. cdnsciencepub.com Cationic square-planar platinum(II) hydride complexes containing PCy₃, such as [trans-PtH(solvent)(PCy₃)₂]⁺, have been prepared and their reactivity studied. cdnsciencepub.com These complexes react with various neutral molecules, leading to the displacement of the solvent ligand. cdnsciencepub.com Hydride-bridged dinuclear platinum complexes, such as [PtH(μ-H)(PCy₃)]₂, have also been synthesized and are active as hydrosilylation catalysts. rsc.org The reaction of bis(acetylacetonato)platinum(II) with PCy₃ has also been investigated. oup.com

Spectroscopic and Structural Characterization of Complexes

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this compound complexes and studying their behavior in solution. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including coordination to a metal center, the nature of other ligands in the coordination sphere, and solvent effects. acs.org

For free this compound, the ³¹P NMR signal appears around 9.95 ppm. magritek.com Upon oxidation to this compound oxide (Cy₃PO), this signal shifts significantly downfield to approximately 47.3 ppm. magritek.com This large difference in chemical shift allows for easy monitoring of the oxidation of the phosphine. magritek.com

In coordination complexes, the ³¹P chemical shift provides valuable information about the complex's structure and bonding. For lanthanide complexes with Cy₃PO, ³¹P NMR is used to study the exchange between coordinated and hydrogen-bonded ligands in solution. researchgate.netresearchgate.net For example, in complexes with the [Ln(H₂O)₅(Cy₃PO)₂]³⁺ core, the exchange between lanthanide-bonded and H-bonded Cy₃PO can be rapid or slow on the NMR timescale depending on the specific lanthanide ion. researchgate.net The solid-state ³¹P NMR spectra of diamagnetic lanthanum, yttrium, and lutetium complexes of Cy₃PO show multiple resonances, consistent with crystallographically distinct phosphorus environments. staffs.ac.uk

For iridium hydride complexes containing PCy₃, the ³¹P NMR spectrum typically shows a singlet, for instance at -6.2 ppm for IrHCl₂(NH₃)(PCy₃)₂. cdnsciencepub.com In studies of zinc(II) and cadmium(II) halide complexes with PCy₃, ³¹P NMR has been used extensively for their characterization. acs.org

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Numerous crystal structures of metal complexes containing this compound or its oxide have been determined, revealing a wide range of coordination modes and geometries.

Iridium Complexes: The molecular structure of trans-carbonylchlorobis(this compound)iridium(I) has been determined, although it showed disorder. google.com The crystal structure of IrCl₂(NH₃)(H)(PCy₃)₂ confirmed a square-planar geometry around the iridium atom. cdnsciencepub.com

Molybdenum Complexes: The X-ray crystal structures of several cycloheptatrienyl molybdenum complexes with linked phosphane ligands have been reported, providing insight into their 'chiral-at-metal' nature. researchgate.net

Other Metal Complexes:

Nickel: The crystal structure of [bis(bis-tricyclohexylphosphine)nickel] dinitrogen, [(PCy₃)₂Ni]₂N₂, was determined by X-ray crystallography. scispace.com

Platinum: The molecular structure of the hydride-bridged dinuclear complex trans-di-µ-hydrido-bis(this compound)bis(triethylsilyl)diplatinum was identified by single-crystal X-ray crystallography. rsc.org

Palladium: The detailed structures of several this compound-cyclopalladated ferrocenylimine complexes have been determined by single-crystal X-ray analysis. nih.gov

Cadmium: The crystal structure of bis(this compound)cadmium(II) nitrate, Cd[P(c-C₆H₁₁)₃]₂(NO₃)₂, revealed a distorted tetrahedral environment around the cadmium atom. publish.csiro.au

These crystallographic studies provide fundamental data that underpins the understanding of the reactivity and properties of these important coordination compounds.

Interactive Data Tables

Table 1: Selected ³¹P NMR Chemical Shifts

Compound Solvent Chemical Shift (δ) [ppm] Reference
This compound Diethylcarbonate 9.95 magritek.com
This compound Oxide Diethylcarbonate 47.3 magritek.com

Table 2: Selected X-ray Crystallography Data for this compound Complexes

Complex Metal Coordination Geometry Key Structural Feature Reference
IrCl₂(NH₃)(H)(PCy₃)₂ Iridium Square-planar --- cdnsciencepub.com
[Dy(Cy₃PO)₂(C₂H₅OH)Cl₃]·C₂H₅OH Dysprosium --- --- researchgate.net
[Ln(H₂O)₅(Cy₃PO)₂]³⁺ (Ln=Dy, Er) Lanthanide Pentagonal bipyramidal Two axial Cy₃PO ligands researchgate.net
LnBr₃(Cy₃PO)₃ (Ln=La, Pr, Nd, Gd, Ho) Lanthanide Distorted meridional octahedral --- researchgate.net
trans-[PtH(μ-H)(PCy₃)]₂ Platinum Dinuclear, hydride-bridged Pt-Pt bond rsc.org
Cd[P(c-C₆H₁₁)₃]₂(NO₃)₂ Cadmium Distorted tetrahedral Asymmetric nitrate coordination publish.csiro.au

Infrared Spectroscopy in Coordination Studies

A key area of interest is the analysis of metal-ligand stretching frequencies, which appear in the far-infrared region (typically below 400 cm⁻¹). scispace.com For instance, in studies of rhodium and iridium complexes, the metal-chlorine (M-Cl) stretching vibrations are readily identifiable and their positions in the spectrum are influenced by the other ligands present, including PCy₃. ru.nl

Detailed studies on various metal complexes have quantified the changes in vibrational frequencies upon coordination. For example, the analysis of rhodium carbonyl complexes provides a clear measure of the electronic donating power of the phosphine ligand. The CO stretching frequency (ν(CO)) is particularly sensitive to the electronic environment; stronger σ-donating ligands like PCy₃ increase the electron density on the metal, which leads to greater π-backbonding into the CO π* orbitals, thereby lowering the ν(CO) frequency. ru.nl

The table below presents characteristic infrared absorption bands for various this compound complexes, illustrating the influence of the metal and co-ligands on the vibrational frequencies.

Complexν(CO) (cm⁻¹)ν(M-H) (cm⁻¹)ν(M-X) (cm⁻¹)Reference
RhCl(CO)(PCy₃)₂1941-305 ru.nl
IrCl(CO)(PCy₃)₂1931-309 ru.nl
IrHCl₂(CO)(PCy₃)₂20152276310, 255 ru.nl
RhCl₂(PCy₃)₂--354 ru.nl
IrCl₂(PCy₃)₂--317 ru.nl
RhBr₂(PCy₃)₂--288, 270 ru.nl

Similarly, studies on Group 12 metal halides (Zn, Cd, Hg) complexed with PCy₃ have used both infrared and Raman spectroscopy to elucidate their structures. scispace.com In these complexes, the metal-halogen and metal-phosphorus stretching frequencies are of primary interest. For instance, in the series M(PCy₃)₂X₂ (where M = Zn, Cd, Hg and X = Cl, Br, I), the M-X frequencies shift to lower wavenumbers as the mass of the halogen increases. scispace.com The presence of two metal-halogen vibrations in some square planar rhodium(II) complexes, such as RhBr₂(PCy₃)₂, suggests a cis-arrangement of the phosphine ligands, although a trans geometry is often favored due to the steric bulk of PCy₃. ru.nl

The following table summarizes key vibrational data for Group 12 metal complexes with this compound, highlighting the metal-halogen stretching frequencies.

Complexν(M-X) (cm⁻¹) (IR)ν(M-X) (cm⁻¹) (Raman)Reference
Zn(PCy₃)₂Cl₂-305, 280 ru.nl
Cd(PCy₃)₂Cl₂-260, 243 ru.nl
Hg(PCy₃)₂Cl₂-245, 226 ru.nl
α-Cd(PCy₃)Cl₂255, 220- ru.nl
β-Cd(PCy₃)Cl₂240, 218- ru.nl

Mechanistic Investigations of Tricyclohexylphosphine in Catalysis

Role in Oxidative Addition

Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a metal center into a substrate bond. The electronic and steric characteristics of tricyclohexylphosphine make it a highly effective ligand for promoting this critical transformation, particularly with challenging substrates.

This compound is a strong σ-donating ligand, which increases the electron density on the coordinated metal center. beilstein-journals.org This enhanced electron density, or nucleophilicity, makes the metal more prone to engage in oxidative addition with electrophilic substrates. beilstein-journals.org The high basicity of PCy₃, compared to triarylphosphines, is a key factor in its ability to facilitate the activation of less reactive bonds. researchgate.net For instance, in palladium catalysis, the electron-rich nature of the Pd(0) center, induced by PCy₃, is crucial for the oxidative addition of aryl halides. nih.gov The mechanism of oxidative addition can vary depending on the electronic properties of the phosphine (B1218219) ligand and the aryl halide. nih.gov Studies on Ni(0) complexes have shown that electron-donating phosphines like PCy₃ can influence the balance between concerted and one-electron radical pathways for oxidative addition. nih.gov

Aryl chlorides are often preferred substrates in industrial applications due to their lower cost and wider availability compared to the corresponding bromides and iodides. uwindsor.ca However, the strength of the C-Cl bond makes them significantly less reactive in oxidative addition. nih.gov The use of this compound has been instrumental in overcoming this challenge. The combination of steric bulk and strong electron-donating ability of PCy₃ facilitates the oxidative addition of aryl chlorides to Pd(0) centers, enabling a wide range of cross-coupling reactions. researchgate.netnih.govuwindsor.ca

Several studies have demonstrated the superior performance of PCy₃-based catalysts in reactions involving aryl chlorides. For example, Pd/PCy₃ systems have been shown to be effective for the Suzuki-Miyaura coupling of various aryl chlorides, including electron-rich, electron-neutral, and heteroaryl chlorides. uwindsor.ca In some cases, preformed [Pd(PCy₃)(diene)] complexes exhibit even higher reactivity than catalysts generated in situ. uwindsor.ca The beneficial effect of PCy₃ extends to other cross-coupling reactions, such as the Buchwald-Hartwig amination and Stille reactions of aryl chlorides. researchgate.netnih.govresearchgate.net The ability of PCy₃ to promote the coupling of deactivated and hindered aryl chlorides highlights its importance in expanding the scope of these powerful synthetic methods. nih.gov

A study on the direct arylation of toluene (B28343) with 4-chlorotoluene (B122035) demonstrated the significant accelerating effect of PCy₃. rsc.orgrsc.org The reaction, catalyzed by a Pd(OAc)₂/bipy-6-OH system, showed a dramatic increase in yield when PCy₃ was added to the mixture.

Table 1: Effect of PCy₃ on the Direct Arylation of Toluene with 4-Chlorotoluene rsc.orgrsc.org

EntryCatalyst SystemTime (h)Yield (%)
1Pd(OAc)₂/bipy-6-OH622
2Pd(OAc)₂/bipy-6-OH/PCy₃690
3Pd(OAc)₂/bipy-6-OH2491

Reaction conditions: Toluene, 130 °C.

Furthermore, the influence of solvent on the oxidative addition of (hetero)aryl halides to Pd(PCy₃)₂ has been investigated. chemrxiv.orgresearchgate.net While many reactions proceed faster in more polar solvents, the oxidative addition of 2-chloro-3-aminopyridine was found to be faster in toluene, a less polar solvent. chemrxiv.org This was attributed to hydrogen-bonding interactions between more basic solvents and the substrate, which deactivates it towards oxidative addition. chemrxiv.org

Enhancement of Nucleophilicity at Transition Metal Centers

Influence on Reductive Elimination

Reductive elimination is the final step in many cross-coupling reactions, where the newly formed product is expelled from the metal coordination sphere, regenerating the active catalyst. This compound's steric and electronic properties also exert a significant influence on this step. Bulky ligands are known to accelerate reductive elimination by creating steric pressure that favors the formation of a lower-coordinate species. uwindsor.cacatalysis.blog

In studies of Au(III) complexes, the rate of reductive elimination was found to be dependent on the phosphine ligand. acs.orgnih.gov The decomposition of complexes of the type [Au(CF₃)(Me)(X)(PR₃)] to form C-C or C-X bonds often proceeds through a dissociative mechanism where the phosphine ligand detaches first. acs.orgnih.gov The reductive elimination from this compound complexes was observed to be slower compared to triphenylphosphine (B44618) analogues. acs.orgnih.gov This was attributed to the higher donor ability of PCy₃, which strengthens the gold-phosphine bond and makes the initial, rate-determining phosphine dissociation less favorable. acs.orgnih.gov

Conversely, in heterometallic Ni-Al complexes used for C(sp²)-H activation, the reversible coordination of PCy₃ promotes both oxidative addition and reductive elimination steps. chemrxiv.org This suggests that the role of PCy₃ in reductive elimination can be highly system-dependent, either accelerating the process through steric repulsion or decelerating it by influencing the rate of a preceding ligand dissociation step.

A study on a stable trans-(alkyl)(boryl)platinum complex, trans-[Pt(BCat')Me(PCy₃)₂], showed that it undergoes complete reductive elimination of the corresponding methylborane at 80°C over four weeks. researchgate.net This process could be accelerated by the addition of alkynes, which likely proceeds through an associative mechanism involving the formation of an alkyne-platinum intermediate. researchgate.net

Ligand Dissociation and Association Mechanisms

The exchange of ligands at a metal center is a dynamic process that can occur through either dissociative or associative pathways. The large steric bulk of this compound often favors dissociative mechanisms, where a vacant coordination site is created prior to the binding of an incoming ligand. However, associative pathways are also possible, depending on the specific metal complex and reaction conditions.

A dissociative mechanism is characterized by an initial, often rate-limiting, ligand dissociation step to form a coordinatively unsaturated intermediate. This pathway is common for sterically crowded complexes, such as those containing PCy₃. For example, in the hydrogenation of hexene catalyzed by RuH(CO)(Cl)(PCy₃)₂, kinetic studies and DFT calculations suggest that the catalytic cycle begins with the dissociation of a PCy₃ ligand. chemrxiv.org This creates the necessary vacant site for the coordination of the alkene substrate.

Similarly, in olefin metathesis catalyzed by Grubbs-type ruthenium alkylidene complexes, a dissociative pathway is often invoked. researchgate.net The initiation of the catalyst is believed to proceed through the dissociation of a phosphine ligand to generate a 14-electron intermediate, which then enters the catalytic cycle. researchgate.net In gold(III) chemistry, the reductive elimination of various products from [Au(CF₃)(Me)(X)(PR₃)] complexes is proposed to occur from a tricoordinate intermediate formed by the dissociation of the phosphine ligand. acs.orgnih.govum.es

The mechanism of piperidine (B6355638) dissociation from cis-(this compound)(pip)tetracarbonylmolybdenum(0) has also been studied, providing further insight into the dissociative behavior of ligands in the presence of PCy₃. acs.org

In an associative mechanism, the incoming ligand coordinates to the metal center before the departure of the leaving ligand, proceeding through a higher-coordinate intermediate. While less common for bulky ligands like PCy₃, associative pathways have been identified.

In ruthenium alkylidene complexes, the substitution of a PCy₃ ligand by two pyridine (B92270) ligands is proposed to occur through an associative mechanism. arkat-usa.org The process involves the initial binding of one pyridine molecule trans to the alkylidene group, followed by the dissociation of the phosphine and subsequent coordination of the second pyridine. arkat-usa.org Similarly, ligand exchange at a phosphinidene (B88843) phosphorus center has been shown to proceed via an associative pathway, where an incoming ligand attacks the phosphorus atom, leading to the elimination of a coordinated CO molecule. acs.orgnih.gov

Dissociative Mechanisms

Formation of Active Catalytic Species (e.g., Monophosphine Species)

The formation of the active catalytic species is a critical first step in many catalytic cycles. In palladium-catalyzed reactions, the precatalyst, often a Pd(II) species, must be reduced to the active Pd(0) species. nih.govrsc.org this compound plays a significant role in this activation process.

The use of bulky and electron-rich phosphines like PCy₃ can facilitate the formation of highly active monoligated palladium species. ethz.ch These monophosphine-palladium complexes are often the true catalysts in cross-coupling reactions. uwindsor.ca For instance, in Suzuki-Miyaura coupling, the optimal palladium-to-phosphine ratio is often between 1 and 1.5, suggesting that a monophosphine-palladium complex is the catalytically active species. uwindsor.ca The formation of these monoligated species is believed to be key to the high reaction rates observed in many cross-coupling reactions. uwindsor.ca

However, the in situ generation of the active Pd(0) species from Pd(II) precatalysts can be complex. The choice of phosphine ligand is crucial, as very basic phosphines like PCy₃ can be rapidly oxidized. rsc.org Inefficient reduction of the precatalyst can lead to lower catalytic activity. rsc.org Studies have shown that the activation of some palladium precatalysts involves the reduction from Pd(II) to a monoligated Pd(0) species, and the efficiency of this process can be hampered by the formation of detrimental dimeric palladium(I) species. nih.gov The use of sterically demanding phosphines like PCy₃ can help suppress the formation of these inactive species, leading to more active and longer-lived catalysts. nih.gov

In some cases, the phosphine ligand itself can act as a reducing agent to form the active Pd(0) catalyst. However, this is not typically the case for basic phosphines like this compound, which are prone to oxidation. rsc.org

Mechanistic Studies of Specific Reactions

The influence of this compound extends to the detailed mechanisms of various catalytic reactions. Its steric and electronic properties can dictate reaction pathways and product selectivity.

In olefin metathesis, a reaction that redistributes fragments of alkenes, this compound is a key ligand in the widely used Grubbs catalysts. chemeurope.comwikipedia.org The generally accepted mechanism, proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a transition metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This intermediate then undergoes cycloelimination to yield the product and regenerate the metal alkylidene. wikipedia.org

Kinetic studies on ring-closing metathesis (RCM) using a ruthenium-methylidene complex have suggested a "dissociative" mechanism. harvard.edu This pathway posits that upon olefin binding, a phosphine ligand, such as this compound, dissociates from the metal center to form a 16-electron olefin complex. harvard.edu This complex then undergoes metathesis, and the catalyst is regenerated upon recoordination of the phosphine. harvard.edu The observation that adding an equivalent of phosphine significantly decreases the reaction rate supports this dissociative mechanism. harvard.edu The electron-rich nature of this compound in Grubbs' first-generation catalyst leads to increased metathesis activity. harvard.edu

The mechanism of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com this compound, as a ligand, influences each of these steps.

Oxidative Addition: The electron-donating nature of PCy₃ increases the electron density on the palladium center, which facilitates the oxidative addition of the organic halide to the Pd(0) complex. ethz.ch

Transmetalation: This step involves the transfer of an organic group from an organometallic reagent to the palladium complex. numberanalytics.com

Reductive Elimination: The large steric bulk of PCy₃ promotes the reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the catalyst. ethz.ch

In the Suzuki-Miyaura coupling, PCy₃ has been shown to be an effective ligand for the reaction of aryl chlorides, which are typically less reactive than aryl bromides or iodides. thieme-connect.com The use of PCy₃ in combination with a palladium precursor allows for the coupling of a wide range of aryl and vinyl triflates with arylboronic acids at room temperature. thieme-connect.com

In nickel-catalyzed cross-coupling reactions, the formation of an η²-vinyl iodide precomplex is crucial for the two-electron oxidative addition of vinyl iodides. nih.gov The use of sterically encumbering ligands like this compound can lead to a one-electron activation pathway instead. nih.gov

This compound can also act as a catalyst itself in certain cycloaddition reactions. In the [3+2] cycloaddition of enynoates with acs.orgfullerene, PCy₃ initiates the reaction through a nucleophilic 1,3-addition to the α-carbon of the enynoate. researchgate.net This generates a 1,3-dipolar species which then undergoes cycloaddition with the fullerene. Subsequent elimination of PCy₃ yields the cyclopentenofullerene product. researchgate.net A similar mechanism is proposed for the [3+2] cycloaddition of enynes with acs.orgfullerene, where the initial step is a chemo- and regioselective 1,4-addition of the phosphine to the β-carbon of the enyne. researchgate.net

The general mechanism for phosphine-catalyzed [3+2] cycloaddition involves the initial nucleophilic attack of the phosphine on an electrophilic starting material to form a reactive zwitterionic intermediate. researchgate.netchemrxiv.org

In ruthenium-catalyzed hydrogenation of alkenes, complexes containing this compound are highly active and selective. chemrxiv.org Mechanistic studies, including DFT calculations, have explored two possible pathways for the hydrogenation of hexene catalyzed by RuH(CO)(Cl)(PCy₃)₂: a monophosphine path and a diphosphine path. nih.gov The results indicate that the monophosphine mechanism, which involves the initial dissociation of a PCy₃ ligand, is energetically more favorable. chemrxiv.orgnih.gov The rate-determining step in this mechanism is the heterolytic cleavage of the H₂ molecule at the ruthenium center, leading to the formation of two Ru-H bonds and the oxidation of ruthenium from Ru(II) to Ru(IV). chemrxiv.orgnih.gov

In dehydrogenative coupling reactions, ruthenium catalysts are also effective. For example, in the deaminative coupling of ketones with amines, a plausible mechanism involves an intramolecular numberanalytics.commarquette.edu-alkyl migration of a Ru-enamine intermediate. chemrxiv.org

Cycloaddition Reaction Mechanisms

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of reactions involving this compound.

DFT calculations have been used to investigate the ligand-controlled selectivity in palladium-catalyzed reactions. For instance, in the conversion of acyl fluorides, DFT studies have shown that with the PCy₃ ligand, the reaction proceeds through a three-step cycle of oxidative addition, transmetalation, and reductive elimination. marquette.edu The calculations also explained why decarbonylation does not occur with PCy₃, attributing it to repulsive interactions between the bulky ligand and the substrates. marquette.edu

In the context of catalyst activation, DFT studies combined with kinetic analysis have been employed to explore the degradation of palladium acetate (B1210297) dimers upon the addition of phosphine ligands to form active monomeric species.

For olefin metathesis, computational studies have helped to understand the effect of ligand substitution on the strength of phosphine binding in second-generation ruthenium catalysts. acs.org

In hydrogenation reactions, DFT studies have been crucial in comparing the feasibility of different mechanistic pathways, such as the monophosphine versus diphosphine mechanisms in ruthenium-catalyzed hexene hydrogenation, confirming that the dissociation of a PCy₃ ligand is favorable. nih.gov

Furthermore, DFT calculations have been instrumental in the in silico design and optimization of catalysts. For example, in the asymmetric hydrogenation of olefins, DFT has been used to study new types of P,thioether ligands to improve enantioselectivity, with the findings later being validated experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in providing detailed mechanistic insights into catalytic cycles involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most favorable reaction pathways.

One notable application of DFT is in the study of palladium-catalyzed cross-coupling reactions. For instance, in the reductive conversion of acyl fluorides, DFT calculations have been employed to understand the ligand-controlled selectivity between non-decarbonylative and decarbonylative pathways. rsc.orgnih.gov When this compound is the ligand, the preferred catalytic cycle involves three main steps: oxidative addition, transmetallation, and reductive elimination. rsc.orgnih.gov In contrast, with a different phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCPE), the cycle includes an additional decarbonylation step. rsc.orgnih.gov Distortion/interaction analysis through DFT revealed that the steric bulk of PCy3 creates a repulsive interaction with the substrate, which inhibits the decarbonylation step. rsc.orgnih.gov

DFT has also been used to investigate the mechanism of hexene hydrogenation catalyzed by the ruthenium complex [RuH(CO)(Cl)(PCy3)2]. chemrxiv.org These studies explored two potential mechanisms: one involving a single phosphine complex and another with a two-phosphine complex. The calculations indicated that the dissociation of a PCy3 ligand at the beginning of the reaction is energetically favorable. chemrxiv.org This supports experimental observations and highlights the dynamic role of PCy3 in the catalytic cycle.

Furthermore, DFT calculations have been crucial in understanding the role of PCy3 in rhodium-catalyzed dehydrocoupling and dehydropolymerization of amine-boranes. acs.org Mechanistic studies, supported by DFT, have helped to elucidate the nature of the active catalytic species and the reaction pathways. For example, in the dehydrocoupling of H3B·NMe2H, DFT calculations can help to distinguish between different potential catalytic cycles, such as a Rh(I)/Rh(III) cycle versus a Rh(III)/Rh(III) cycle, and identify the rate-determining steps. acs.org

The power of DFT also lies in its predictive capabilities. By modeling different catalyst-substrate interactions, researchers can screen potential catalysts and reaction conditions in silico before undertaking experimental work. This approach accelerates the discovery and optimization of new catalytic transformations.

Modeling Steric and Electronic Effects

The catalytic efficacy of this compound is a direct consequence of its distinct steric and electronic properties. Various quantitative models have been developed to describe these effects and correlate them with catalytic performance.

Steric Effects:

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination environment of the metal center, and consequently, the activity and selectivity of the catalyst. Several descriptors have been developed to quantify this property.

Tolman Cone Angle (θ): This was one of the earliest and most widely used methods to quantify the steric bulk of phosphine ligands. ub.edu It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a fixed metal-phosphorus bond distance. ub.edu For PCy3, the Tolman cone angle is relatively large, indicating significant steric hindrance around the metal center.

Percent Buried Volume (%Vbur): This parameter provides a more refined measure of the steric space occupied by a ligand within a defined sphere around the metal center. ucla.edursc.org Unlike the cone angle, which is a two-dimensional projection, the percent buried volume considers the three-dimensional nature of the ligand. ucla.eduresearchgate.net Studies have shown that the cone angle and percent buried volume are not always equivalent and can provide complementary information about the steric environment. ucla.eduresearchgate.net For instance, a ligand can have a large cone angle but a relatively small buried volume if the bulk is located far from the metal center. ucla.eduresearchgate.net

The table below presents a comparison of these two steric parameters for this compound and other common phosphine ligands.

LigandTolman Cone Angle (θ) in degreesPercent Buried Volume (%Vbur)
This compound (PCy3) 17035.5
Triphenylphosphine (PPh3) 14529.8
Tri-tert-butylphosphine (P(t-Bu)3) 18243.8
Trimethylphosphine (PMe3) 11822.9

Data compiled from various sources for comparative purposes.

Electronic Effects:

The electronic properties of a phosphine ligand, specifically its σ-donating and π-accepting abilities, are also crucial in modulating the reactivity of the metal center.

Tolman Electronic Parameter (TEP): This parameter is determined by measuring the A1 C-O stretching frequency in [Ni(CO)3L] complexes, where L is the phosphine ligand. nih.gov A lower stretching frequency indicates a more electron-donating phosphine, as the increased electron density on the metal is back-donated into the π* orbitals of the CO ligands, weakening the C-O bond. libretexts.org this compound is considered a strong electron-donating ligand based on its TEP value.

Molecular Electrostatic Potential (MESP): This computational method provides a measure of the electronic effect of a phosphine ligand by calculating the electrostatic potential minimum (Vmin) in the lone pair region of the phosphorus atom. nih.govresearchgate.net A more negative Vmin corresponds to a more electron-rich and, therefore, more strongly σ-donating phosphine. nih.gov This approach has the advantage of being an intrinsic property of the ligand itself, independent of its coordination to a metal. researchgate.net

The following table summarizes the Tolman Electronic Parameter for this compound in comparison to other phosphines.

LigandTolman Electronic Parameter (νCO, cm-1) in [Ni(CO)3L]
This compound (PCy3) 2056.4
Triphenylphosphine (PPh3) 2068.9
Tri-tert-butylphosphine (P(t-Bu)3) 2056.1
Trimethylphosphine (PMe3) 2064.1

Data compiled from various sources for comparative purposes.

By correlating these steric and electronic parameters with reaction outcomes, such as yield and selectivity, quantitative structure-activity relationships (QSAR) can be developed. These models are invaluable for rational ligand design and the optimization of catalytic processes. For example, in Ni-catalyzed Suzuki couplings, regression analysis using both steric and electronic parameters has been used to create a model for ligand success, suggesting that effective phosphines possess remote steric hindrance. ucla.edu

Applications of Tricyclohexylphosphine in Homogeneous Catalysis

Cross-Coupling Reactions

Tricyclohexylphosphine is widely employed as a ligand in a range of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com The use of PCy3 often leads to highly active and stable catalytic systems. samaterials.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds, benefits significantly from the use of this compound as a ligand. sigmaaldrich.comsigmaaldrich.com Palladium complexes containing PCy3 have demonstrated high activity for the coupling of aryl chlorides, which are typically less reactive than their bromide or iodide counterparts. For instance, palladium complexes with PCy3 are effective for the Suzuki coupling of both electron-neutral and electron-rich aryl chlorides. uwindsor.ca Research has shown that catalyst systems formed in situ from a palladium source and PCy3 exhibit excellent activity in the coupling of aryl chlorides. rsc.org

A study by Bedford and coworkers reported that a palladacycle complex, when used with this compound, serves as an excellent catalyst precursor for the Suzuki coupling of aryl chlorides. thieme-connect.com This system's high activity is attributed to the generation of a low-coordinate Pd(0)/PCy3 species. uwindsor.ca Furthermore, investigations into the role of palladium impurities have revealed that this compound-palladium complexes are the true catalytic species in some reactions previously thought to be catalyzed by amines. chemrxiv.orgchemrxiv.org The use of PCy3 has also been shown to improve the reactivity in couplings involving less activated alkenyl tosylates and MIDA boronates. sigmaaldrich.com

Table 1: Examples of this compound in Suzuki-Miyaura Coupling
Catalyst SystemSubstratesKey FindingsReference
Palladacycle/PCy3Aryl chloridesExcellent catalyst precursor for coupling aryl chlorides. thieme-connect.com
Pd(OAc)2/PCy3Aryl chlorides and boronic acidsEffective for coupling unactivated aryl chlorides. uwindsor.ca
PdCl2(PCy3)2Alkenyl tosylates and MIDA boronatesImproves reactivity for less activated substrates. sigmaaldrich.com

Heck Reactions

In Heck reactions, which involve the coupling of unsaturated halides with alkenes, this compound has proven to be an effective ligand. sigmaaldrich.comsigmaaldrich.com The bulky and electron-donating nature of PCy3 is particularly beneficial for reactions involving less reactive aryl chlorides. mdpi.com Catalyst systems such as PdCl2(PCy3)2/Cs2CO3 in dioxane have been shown to be efficient for the Heck cross-coupling of a variety of aryl chlorides with alkenes, leading to the selective formation of E-arylated alkenes in good yields under mild conditions. researchgate.net

However, the choice of base and the specific phosphine (B1218219) ligand can significantly impact the reaction's success. For example, while Pd/P(t-Bu)3 systems are highly effective, Pd/PCy3 systems may face challenges in certain Heck couplings, suggesting that the ligand's role extends beyond simply promoting oxidative addition. nih.gov Mechanistic studies indicate that bulky, electron-rich phosphines like PCy3 facilitate the formation of crucial monophosphine-palladium intermediates in the catalytic cycle. psu.edu

Stille Reactions

This compound is a key ligand in Stille reactions, which couple organotin compounds with various organic electrophiles. sigmaaldrich.comsigmaaldrich.com Simple and inexpensive palladium adducts of this compound have demonstrated remarkable activity in the Stille coupling of non-activated and deactivated aryl chlorides. rsc.orgrsc.org This represents a significant advancement, as aryl chlorides are more economical and readily available than the corresponding bromides or iodides. rsc.org

Research has shown that a catalyst system generated in situ from a palladium source and PCy3, in a solvent like dioxane with a base such as potassium phosphate, provides excellent results. rsc.org The high efficiency of the PCy3 ligand in this context is notable, especially when compared to other systems that show limited activity with deactivated aryl chlorides. rsc.org The rate-determining step in these reactions is often the transmetalation, which is significantly influenced by the phosphine ligand. rsc.org

Table 2: Stille Coupling of Aryl Chlorides Catalyzed by a Palladium-Tricyclohexylphosphine System
Aryl ChlorideOrganostannaneConversion (%)Reference
4-ChloroanisolePhSnBu395 rsc.org
ChlorobenzenePhSnBu388 rsc.org
4-Chlorotoluene (B122035)PhSnBu392 rsc.org
2-ChlorotoluenePhSnBu375 rsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a fundamental reaction for the formation of C-N bonds, also benefits from the use of this compound. sigmaaldrich.comsigmaaldrich.com This ligand has been utilized in palladium-catalyzed systems for the coupling of aryl chlorides with various amines. A polystyrene-cross-linking version of this compound has been developed and successfully applied in the Buchwald-Hartwig amination of aryl chlorides, demonstrating the versatility of this ligand in heterogeneous catalysis. researchgate.net

Sonogashira Coupling

This compound is a suitable ligand for the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com An efficient copper-free Sonogashira coupling of aryl chlorides with terminal alkynes has been developed using a PdCl2(PCy3)2 catalyst. This system, employing a base like cesium carbonate in a solvent such as DMSO, provides good to excellent yields of the desired internal arylated alkynes. organic-chemistry.org This copper-free approach is advantageous as it avoids the formation of alkyne homocoupling byproducts often associated with copper co-catalysts.

C-H Activation and Direct Arylation

This compound is a common ligand used in the burgeoning field of C-H activation and direct arylation reactions. numberanalytics.com These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods by avoiding the pre-functionalization of one of the coupling partners. rsc.orggreyhoundchrom.com

In some instances, this compound has been used as a ligand in the palladium-catalyzed direct arylation of heteroaromatic compounds. mdpi.com For example, the regioselectivity of the direct arylation of thiophenes can be controlled by the choice of phosphine ligand. While some ligands favor arylation at the β-position, using this compound can completely reverse the selectivity to favor the α-position with high yields. unirioja.es Furthermore, a dual-ligand system combining a bipyridone ligand and this compound has been shown to create a more active catalyst for the direct arylation of simple arenes, allowing for milder reaction conditions and the use of less reactive aryl chlorides. rsc.org Mechanistic studies suggest a bimetallic pathway where the PCy3/Pd system handles the oxidative addition and reductive elimination steps, while the bipyridone/Pd system facilitates the C-H activation. rsc.org

Deselenizative Cross-Coupling Reactions

This compound (PCy3) plays a significant role in a metal-free and catalyst-free photocatalytic system for the deselenization of 1,2-diselenides. rsc.org This process provides a straightforward method for creating monoselenides under mild conditions. rsc.org This visible-light-induced protocol facilitates the deselenizative cross-coupling reaction between two different diselenides and between a diselenide and a disulfide, leading to unsymmetrical monoselenides and sulfides, respectively. rsc.org

The key to this deselenization process is the generation of carbon-centered radicals. This occurs through the sequential cleavage of the Se-Se bond followed by the C-Se bond in the 1,2-diselenides. rsc.org Density functional theory (DFT) computational studies have indicated that the chemoselectivity observed in these cross-coupling reactions arises from differences in the C–Se bond dissociation energies and a polarity-matching effect. rsc.org

Olefin Metathesis

This compound is a foundational ligand in the development of highly active and stable catalysts for olefin metathesis, an organic reaction involving the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org Its incorporation into ruthenium-based catalysts, famously known as Grubbs' catalysts, has been a pivotal advancement in the field. wikipedia.orgthermofisher.krhcchems.com The first-generation Grubbs' catalyst, (PCy3)2Cl2Ru=CHPh, utilizes two this compound ligands and is noted for its stability towards air and moisture, and its tolerance of various functional groups, which was a significant improvement over previous metathesis catalysts. tcichemicals.com

The mechanism of olefin metathesis, as proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then break down to yield either the original species or a new alkene and alkylidene. wikipedia.org The high basicity and large steric bulk of the this compound ligand are crucial in influencing the catalytic activity and stability of these ruthenium complexes. hcchems.com

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful application of olefin metathesis used to synthesize cyclic compounds, and catalysts containing this compound have been instrumental in this area. chemicalbook.com The first-generation Grubbs' catalyst, featuring this compound ligands, is widely employed for RCM reactions to construct a variety of carbocyclic and heterocyclic structures. tcichemicals.comchemicalbook.com

For instance, the synthesis of macrocyclic tetralactones has been successfully achieved using RCM with a Grubbs-type catalyst bearing this compound ligands. chemicalbook.com In a specific example, a diolefinic compound was treated with 5 mol % of benzylidene-bis(this compound)dichlororuthenium to yield a 21-membered macrocyclic tetralactone. chemicalbook.com This methodology has proven effective for creating macrocycles of varying ring sizes. chemicalbook.com

However, side reactions such as alkene isomerization can occur during RCM processes, particularly under prolonged reaction times or elevated temperatures. orgsyn.org These isomerizations can affect both the unreacted starting material and the final product. orgsyn.org

Ring-Opening Metathesis Polymerization (ROMP)

This compound-containing ruthenium catalysts are also pivotal in ring-opening metathesis polymerization (ROMP), a chain-growth polymerization that converts cyclic olefins into polymers. acs.org20.210.105 The living characteristics and functional group tolerance of these catalysts, such as the first-generation Grubbs' catalyst, make ROMP a potent strategy for producing polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

In the ROMP of norbornene derivatives, bis(this compound)benzylidene ruthenium(IV) dichloride has been used to synthesize both random and block high-molecular-weight copolymers. researchgate.net The resulting polymers can be further modified, for instance, through hydrogenation. researchgate.net The choice of catalyst and reaction conditions can influence the microstructure of the resulting polymers. For example, in the polymerization of norbornene, the use of a this compound-based ruthenium catalyst can lead to the formation of polymers with specific cis/trans ratios of the double bonds in the polymer backbone. mdpi.com

The mechanism of ROMP is driven by the release of ring strain from the cyclic monomer. 20.210.105 The process is generally reversible and equilibrium-controlled. 20.210.105 For near-thermoneutral metathesis, it has been observed that the rotation of the this compound ligand in the first-generation Grubbs' catalyst is a rate-limiting step. acs.org

Hydrogenation and Hydrogen Transfer Reactions

This compound is a key ligand in catalysts used for hydrogenation and hydrogen transfer reactions. thermofisher.kr One of the most prominent examples is Crabtree's catalyst, an organoiridium complex, [Ir(cod)(PCy3)(py)]PF6, which is highly effective for the hydrogenation of a wide range of substrates, including mono-, di-, tri-, and even tetrasubstituted alkenes. thermofisher.krhcchems.comwikipedia.org This catalyst is known for its high activity and, in certain cases, its ability to direct the stereochemical outcome of the hydrogenation. wikipedia.org

Homogeneous Hydrogenation

In the realm of homogeneous hydrogenation, iridium complexes containing this compound have demonstrated significant catalytic activity under mild conditions. rsc.orgrsc.org For example, iridium complexes of the type [Ir(cod)(bzn)(L)][ClO4], where L includes this compound, have been successfully used as catalyst precursors for the hydrogenation of tetrasubstituted alkene moieties in prochiral didehydro amino acid derivatives. rsc.orgrsc.org These reactions proceed at room temperature and atmospheric pressure of hydrogen. rsc.orgrsc.org

Ruthenium complexes with this compound ligands are also effective for homogeneous hydrogenation. A DFT study of hexene hydrogenation catalyzed by the RuH(CO)(Cl)(PCy3)2 complex suggested that a mechanism involving the dissociation of one phosphine ligand is energetically more favorable. chemrxiv.org

A cobalt/photoredox dual catalysis system has been developed for the hydrogen atom transfer (HAT) hydrogenation of alkenes, where this compound is used as an additive. nih.gov In this system, ascorbic acid serves as the stoichiometric reductant, and the addition of this compound was found to improve the yield of the hydrogenated product, likely by preventing the formation of inactive cobalt-alkyl species. nih.gov

Catalyst SystemSubstrate TypeKey Findings
[Ir(cod)(bzn)(PCy3)][ClO4]Prochiral didehydro amino acid derivativesSuccessful hydrogenation under mild conditions (1 atm H2, 293 K). rsc.orgrsc.org
RuH(CO)(Cl)(PCy3)2HexeneDFT study indicates a monophosphine pathway is more favorable. chemrxiv.org
Cobalt/photoredox with PCy3 additiveAlkenesPCy3 improves yield in HAT hydrogenation. nih.gov

Dehydrogenative Coupling of Amines and Alkenes

The ruthenium-hydride complex (PCy3)2(CO)RuHCl has been identified as an effective catalyst for the dehydrogenative coupling of cyclic secondary amines with unactivated alkenes. acs.orgmarquette.edu This reaction leads to the formation of C-H bond insertion products, where both the C-H and N-H bonds of the amine are selectively activated. acs.orgmarquette.edu Preliminary mechanistic studies point towards a highly unsaturated ruthenium species mediating these activation steps. acs.orgmarquette.edu

In a related transformation, a tetranuclear ruthenium-μ-oxo complex containing this compound ligands has shown high activity for the transfer dehydrogenation of amines using an alkene as a hydrogen acceptor. marquette.edu This process involves the dehydrogenation of the amine to an imine, which can then participate in further reactions. marquette.edu

CatalystReactantsProduct Type
(PCy3)2(CO)RuHClCyclic secondary amines and unactivated alkenesC-H bond insertion products. acs.orgmarquette.edu
Tetranuclear Ruthenium-μ-oxo complexAmines and alkenes (hydrogen acceptor)Dehydrogenated amine products (imines). marquette.edu

Cycloaddition Reactions

This compound (PCy3) has demonstrated utility as a catalyst in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. Its steric bulk and electron-donating properties play a crucial role in activating substrates and influencing the stereochemistry of the products.

Activation of [3+2] Cycloaddition for Fullerene Derivatives

This compound has been effectively employed to catalyze the [3+2] cycloaddition of enynoates with smolecule.comfullerene. prochemonline.comacs.orgacs.org This reaction provides a pathway to synthesize cyclopentenofullerene derivatives, which are of interest as n-type materials in organic photovoltaics. acs.orgacs.org

The catalytic cycle is proposed to initiate with a nucleophilic 1,3-addition of this compound to the α-carbon of the enynoate. researchgate.net This step generates a reactive 1,3-dipolar species in situ. This intermediate then undergoes a cycloaddition reaction with smolecule.comfullerene. The final step involves the elimination of this compound, yielding the cyclopentenofullerene product. acs.orgresearchgate.net The yields of these reactions have been reported to be in the range of 20–43%. acs.orgresearchgate.net In some cases, this phosphine-catalyzed cycloaddition can be initiated by a chemo- and regioselective 1,4-Michael addition of the phosphine to the enyne substrate. researchgate.net

The structure of the resulting cyclopentenofullerene derivatives has been confirmed through methods such as single-crystal X-ray diffraction analysis. researchgate.net These fullerene derivatives have demonstrated potential as n-type materials in organic solar cells, with one study reporting a maximum average power conversion efficiency of 3.79 ± 0.29% when blended with P3HT in the active layer. acs.orgmt.com

Reactants Catalyst Product Key Features Reference
(E)-alkyl 5-substituted phenylpent-4-en-2-ynoates, smolecule.comFullereneThis compoundCyclopentenofullerenesForms n-type materials for organic photovoltaics. acs.orgmt.com
(E)- or (Z)-alkyl 5-substituted phenylpent-2-en-4-ynoates, smolecule.comFullereneThis compoundCyclopentenofullerenesInitiated by 1,4-Michael addition. researchgate.net
Enynoates, smolecule.comFullereneThis compoundCyclopentenofullerenesProceeds via a 1,3-dipolar intermediate. researchgate.net

Other Catalytic Transformations

Beyond cycloadditions, this compound serves as a critical ligand in a variety of other catalytic transformations, leveraging its unique steric and electronic properties to influence catalyst activity, selectivity, and stability.

Hydroformylation

In hydroformylation, also known as the oxo process, an alkene is converted to an aldehyde by the addition of carbon monoxide and hydrogen. rsc.orgwiley-vch.de this compound is used as a ligand in transition metal catalysts, particularly with rhodium and iridium, for this transformation. rsc.orgresearchgate.net The bulky and strongly electron-donating nature of PCy3 influences the selectivity and reactivity of the catalyst. csic.es

For instance, iridium complexes such as [Ir(COD)(PCy3)Cl] have been utilized in hydroformylation processes. rsc.org Rhodium catalysts based on trialkylphosphines like PCy3 can exhibit high hydrogenation activity. researchgate.net However, in some rhodium-catalyzed systems, the use of PCy3 can lead to a slower reaction compared to less bulky phosphines due to the formation of very stable catalyst complexes like [RhH(CO)(PCy3)2]. wiley-vch.de In studies with dinuclear rhodium complexes, the catalytic activity for the hydroformylation of oct-1-ene with different phosphine ligands followed the order PiPr3 > PPh3 > PMe3 > PCy3. researchgate.net An iodide-assisted palladium catalyst system using simple alkyl monophosphines like this compound has been reported for the isoselective hydroformylation of terminal alkenes. thieme-connect.com

Catalyst System Substrate Key Observation Reference
[Ir(COD)(PCy3)Cl]AlkenesEfficient hydroformylation process. rsc.org
[RhH(CO)(PCy3)2]AlkenesSlow reaction due to stable complex formation. wiley-vch.de
[Rh2(µ-S2Chxn)(cod)2]/PCy3oct-1-eneLower activity compared to other phosphines. researchgate.net
PdI2/PCy3Terminal AlkenesIsoselective hydroformylation. thieme-connect.com

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. This compound is a component of several effective catalyst systems for this reaction. A combination of a palladium(0) complex, Pd2(dba)3·CHCl3, and this compound catalyzes the highly efficient hydrosilylation of alkynes at room temperature. This system demonstrates higher regioselectivity compared to conventional platinum(0) catalysts.

Ruthenium complexes containing this compound are also active hydrosilylation catalysts. The ruthenium hydride complex (PCy3)2(CO)RuHCl is highly effective for the regio- and stereoselective hydrosilylation of alkynes to form vinylsilane products. acs.org Another example is the complex [RuHCl(CO)(H2IMes)(PCy3)], which shows high catalytic activity for the (Z)-selective hydrosilylation of various terminal alkynes. osti.gov Furthermore, the complex Cp*RuMes(PCy3) has been investigated as a precursor for a supported organoruthenium catalyst for the hydrosilylation of olefins. nih.gov

Catalyst System Substrate Selectivity Reference
Pd2(dba)3·CHCl3/PCy3AlkynesHigh regioselectivity.
(PCy3)2(CO)RuHClAlkynesRegio- and stereoselective. acs.org
[RuHCl(CO)(H2IMes)(PCy3)]Terminal Alkynes(Z)-selective. osti.gov
Cp*RuMes(PCy3)OlefinsPrecursor for a supported catalyst. nih.gov

Polymerization Reactions

This compound is a key ligand in Grubbs' catalysts, which are widely used for olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP). prochemonline.comuwindsor.casigmaaldrich.com The first-generation Grubbs' catalyst, [RuCl2(PCy3)2(=CHPh)], utilizes two this compound ligands. uwindsor.caacs.org The bulky and strongly electron-donating nature of the PCy3 ligands is crucial for the catalyst's activity and stability. sigmaaldrich.com

These catalysts have been used for the ROMP of various monomers like norbornene and its derivatives. oup.comrawdatalibrary.net For example, the polymerization of norbornene using RuCl2(=C=CHt-Bu)(PCy3)2 resulted in a nearly quantitative yield of the polymer. rawdatalibrary.net Grubbs' catalyst has also been employed in tandem catalysis, for both ROMP and atom transfer radical polymerization (ATRP), to synthesize brush polymers. uwindsor.ca

Catalyst Polymerization Type Monomer Example Reference
[RuCl2(PCy3)2(=CHPh)] (Grubbs' 1st Gen)ROMPNorbornene derivatives acs.orgoup.com
RuCl2(=C=CHt-Bu)(PCy3)2ROMPNorbornene rawdatalibrary.net
[RuCl2(PCy3)2(=CHPh)]ROMP/ATRPNorbornenyl-functionalized initiator uwindsor.ca

Decarboxylative Cyclization

This compound has been utilized as a co-catalyst in novel photocatalytic decarboxylative cyclization reactions. One such reaction is the [2+2+m] cyclization of 1,7-enynes with alkyl N-hydroxyphthalimide (NHP) esters, which uses a combination of this compound and potassium iodide as redox catalysts under visible light irradiation. acs.orgnih.gov This method allows for the construction of functional polycyclic compounds under mild conditions. acs.orgnih.gov

The proposed mechanism involves the formation of a chromophore by the assembly of this compound, potassium iodide, and the NHP ester. nih.gov Upon visible light absorption, an electron transfer occurs, generating an alkyl radical. This compound is thought to stabilize the resulting iodine radical. nih.gov In contrast, some decarboxylative cyclizations have shown poor performance with this compound, indicating that the accessibility of the phosphorus center is important and substrate-dependent. beilstein-journals.orgnih.gov A palladium-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones showed that while PPh3 was an effective ligand, PCy3 provided only a trace amount of the product.

Reaction Type Catalyst System Substrates Key Feature Reference
Photocatalytic [2+2+m] CyclizationThis compound / Potassium Iodide1,7-enynes, Alkyl NHP estersForms functional polycyclic compounds under visible light. acs.orgnih.gov
Decarboxylative Radical Cascade CyclizationNaI/PPh3 (PCy3 performed poorly)N-arylacrylamides, Redox-active estersPCy3 was not an effective catalyst in this system. beilstein-journals.orgnih.gov
Pd-Catalyzed Decarboxylative CyclizationPd(PPh3)4 (PCy3 gave trace product)N-benzoyl benzoxazinonesPCy3 was not an effective ligand in this system.

Interrupted Reduction of CF₃SO₂Cl

The reaction between trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and a phosphine can be controlled to achieve an "interrupted" or partial reduction. In this process, with a carefully selected phosphine, the reduction of CF₃SO₂Cl is halted at the trifluoromethanesulfinyl chloride (CF₃SOCl) stage, preventing further reduction. This selective monoreduction is particularly significant as it generates the highly reactive CF₃SOCl in situ, which can then serve as a potent electrophilic trifluoromethylsulfinylating agent. researchgate.netresearchgate.net

Research has identified this compound as the preferred phosphine for this transformation. researchgate.netresearchgate.net Its use allows for the controllable and selective generation of trifluoromethanesulfinyl chloride. The in-situ-generated CF₃SOCl is a valuable reagent for the direct trifluoromethylsulfinylation of a variety of nucleophiles, including indoles, pyrroles, other azaarenes, amines, and phenols. researchgate.netresearchgate.net This metal-free method provides a straightforward pathway to trifluoromethylsulfinylated compounds, which are of growing interest in medicinal and materials science. researchgate.netresearchgate.net

The general scheme involves the reaction of CF₃SO₂Cl with this compound, which deoxygenates the sulfonyl chloride to the sulfinyl chloride. This intermediate is immediately trapped by a nucleophile present in the reaction mixture. This one-pot procedure avoids the isolation of the often volatile and unstable trifluoromethanesulfinyl chloride. researchgate.net

Detailed Research Findings

In a study by Chachignon and Cahard, the efficacy of using this compound for the interrupted reduction of CF₃SO₂Cl and subsequent electrophilic trifluoromethylsulfinylation was demonstrated with a range of substrates. researchgate.net The reactions were typically carried out by treating the substrate with this compound and CF₃SO₂Cl in a suitable solvent at low temperatures, such as -78 °C.

The results indicate that this method is highly effective for the C3-sulfinylation of indole (B1671886) derivatives and for the sulfinylation of various amines and phenols. While indole derivatives generally provided good to excellent yields, pyrrole (B145914) derivatives were more prone to polymerization and polyfunctionalization under the reaction conditions. nih.gov

The table below summarizes the yields obtained for the trifluoromethylsulfinylation of various substrates using the CF₃SO₂Cl/tricyclohexylphosphine system. This data underscores the synthetic utility of this interrupted reduction strategy.

Table 1: Trifluoromethylsulfinylation of Various Nucleophiles via Interrupted Reduction of CF₃SO₂Cl with this compound

Substrate ClassSpecific SubstrateProductYield (%)
Indoles Indole3-(Trifluoromethylsulfinyl)-1H-indole73
1-Methylindole1-Methyl-3-(trifluoromethylsulfinyl)-1H-indole80
5-Methoxyindole5-Methoxy-3-(trifluoromethylsulfinyl)-1H-indole85
5-Bromoindole5-Bromo-3-(trifluoromethylsulfinyl)-1H-indole75
Pyrroles 1-Methylpyrrole1-Methyl-2-(trifluoromethylsulfinyl)-1H-pyrrole40
Amines DibenzylamineN,N-Dibenzyl-1,1,1-trifluoromethanesulfinamide91
Morpholine4-(Trifluoromethylsulfinyl)morpholine88
Phenols PhenolPhenyl trifluoromethanesulfinate62
4-Methoxyphenol4-Methoxyphenyl trifluoromethanesulfinate78

Data sourced from Chachignon & Cahard, Journal of Fluorine Chemistry, 2017. researchgate.netnih.gov

The success of these reactions is attributed to the specific choice of this compound as the reducing agent, which allows for the selective formation of the electrophilic CF₃S(O)⁺ donor, trifluoromethanesulfinyl chloride, from trifluoromethanesulfonyl chloride. researchgate.netresearchgate.net

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Tricyclohexylphosphine Derivatives

The development of novel derivatives of this compound is a dynamic area of research, aimed at enhancing its catalytic efficacy, solubility, and applicability in various chemical transformations. A notable approach involves the synthesis of polystyrene-cross-linking this compound (PS-TCP). This is achieved through the radical emulsion polymerization of 4-tert-butylstyrene (B155148) with tris(trans-4-styrylcyclohexyl)phosphine serving as a cross-linker. nih.gov The resulting PS-TCP has demonstrated superior performance as a ligand in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl chlorides when compared to traditional this compound. nih.gov

Another significant direction is the modification of natural products with this compound to create derivatives with enhanced biological activity and improved physical properties. For instance, researchers have synthesized derivatives of cryptotanshinone (B1669641) (CTS), a natural product with antitumor properties, by introducing amino acid side chains that are then converted into phosphonium (B103445) salts with this compound. thieme-connect.comthieme-connect.de This modification has led to the development of derivatives, such as C4-2 and C5-2, which exhibit significantly increased water solubility and enhanced antitumor activity against triple-negative breast cancer cells. thieme-connect.comthieme-connect.de Specifically, the water solubility of C4-2 and C5-2 was found to be 790 and 450 times higher than that of the parent compound, CTS, respectively. thieme-connect.de Furthermore, their antitumor activities were enhanced by two- and four-fold, respectively. thieme-connect.de

The synthesis of novel N‐(2‐(pyridine‐4‐yl)‐1H‐pyrrolo[3,2‐c]‐pyridin‐6‐yl‐(substituted)‐sulfonamide derivatives has also been accomplished using this compound as a ligand in palladium-catalyzed Suzuki reactions. researchgate.net Some of these derivatives have shown promising antiproliferative activity against various cancer cell lines. researchgate.net Additionally, novel phosphonium vindoline (B23647) derivatives have been synthesized by coupling with this compound for potential anticancer applications. mdpi.com

Derivative NameSynthetic ApproachKey Finding
Polystyrene-cross-linking this compound (PS-TCP)Radical emulsion polymerization of 4-tert-butylstyrene with a tris(trans-4-styrylcyclohexyl)phosphine cross-linker. nih.govEnhanced ligand performance in Pd-catalyzed cross-coupling reactions of aryl chlorides. nih.gov
Cryptotanshinone-tricyclohexylphosphine derivatives (C4-2, C5-2)Modification of cryptotanshinone with amino acid side chains and subsequent formation of phosphonium salts with this compound. thieme-connect.comthieme-connect.deC4-2 and C5-2 showed 790- and 450-fold higher water solubility and 2- and 4-fold greater antitumor activity than the parent compound. thieme-connect.de
N‐(2‐(pyridine‐4‐yl)‐1H‐pyrrolo[3,2‐c]‐pyridin‐6‐yl‐(substituted)‐sulfonamide derivativesPalladium-catalyzed Suzuki reaction with this compound as a ligand. researchgate.netSynthesized compounds exhibited antiproliferative activity against various cancer cell lines. researchgate.net
Phosphonium vindoline derivativesCoupling of trisubstituted phosphines, including this compound, to vindoline. mdpi.comNovel derivatives created for evaluation of anticancer effects. mdpi.com

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is crucial for sustainable chemistry, and this compound and its derivatives are integral to these advancements. One strategy involves immobilizing the phosphine (B1218219) ligand on a polymer support. nih.gov For example, polystyrene-cross-linking this compound (PS-TCP) represents a heterogeneous catalyst that facilitates easier separation and recycling compared to its homogeneous counterparts. nih.govresearchgate.net These polymer-supported systems aim to merge the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of recovery and reuse). nih.gov

Various media are being explored to enhance catalyst recyclability. rsc.org These include polyethylene (B3416737) glycols (PEG), ionic liquids (ILs), and deep eutectic solvents (DESs), which can facilitate the separation of the catalyst from the product mixture. rsc.org The use of solvent-resistant nanofiltration has also been shown to be effective in recycling stable catalytic systems, thereby increasing catalytic productivity. psu.edu This method allows for the retention of the catalyst while the product permeates through the membrane. psu.edu For instance, a palladium(II) acetate (B1210297) catalyst stabilized by a quaternary phosphonium salt demonstrated successful recycling for over ten cycles with high turnover numbers in Heck coupling reactions. psu.edu The design of catalysts heterogenized on covalent triazine frameworks has also shown excellent recyclability in the hydrogenation of CO2 to formate. acs.org

Catalytic SystemApproachAdvantage
Polystyrene-cross-linking this compound (PS-TCP)Heterogeneous catalysis via polymer support. nih.govresearchgate.netFacilitates catalyst recovery and reuse in cross-coupling reactions. nih.gov
Catalysts in alternative media (PEG, ILs, DESs)Use of non-conventional solvent systems. rsc.orgEnhances catalyst separation and recyclability. rsc.org
Solvent-Resistant Nanofiltration (SRNF)Membrane-based separation of catalyst from product. psu.eduEnables continuous reaction and high catalyst turnover. psu.edu
Heterogenized catalysts on covalent triazine frameworksImmobilization on a robust porous support. acs.orgDemonstrates high recyclability for CO2 hydrogenation. acs.org

Applications in Advanced Materials Science

This compound plays a significant role as a ligand and catalyst in the synthesis of various advanced materials, from specialty polymers to materials for organic electronics.

This compound is utilized as a co-catalyst or stabilizer in polymerization reactions, influencing the process to produce polymers with specific, desirable properties. xdbiochems.com Its ability to coordinate with metal catalysts allows for the synthesis of specialty polymers with controlled molecular weight and narrow polydispersity. xdbiochems.com A key application is in ring-opening metathesis polymerization (ROMP), a powerful method for creating polymers with tunable sizes and shapes. researchgate.net In ROMP, this compound can act as a polymerization regulator, for instance, in the synthesis of polycyclopentene using a ruthenium-based initiator. researchgate.net The bulky nature of ligands like this compound is crucial for stabilizing the metal center and modulating the reactivity of metathesis catalysts, which are essential for producing these advanced polymeric materials. prochemonline.com

In the field of organic photovoltaics (OPVs), this compound has been instrumental in synthesizing novel materials. prochemonline.comacs.org Research has demonstrated its use in catalyzing the [3+2] cycloaddition reaction between enynes and fullerenes. prochemonline.comacs.org This reaction produces cyclopentenofullerene derivatives, which are promising n-type materials for next-generation solar cells. prochemonline.comacs.org When these cyclopentenofullerenes were embedded with the conducting polymer P3HT in the active layer of an OPV device, they achieved a power conversion efficiency of up to 3.79 ± 0.29%. acs.org This highlights the potential of this compound-catalyzed reactions in developing new, efficient materials for solar energy conversion. acs.org

The synthesis of cross-linked polymers incorporating this compound moieties creates robust and recyclable catalytic supports. A polystyrene-cross-linking this compound (PS-TCP) has been synthesized via radical emulsion polymerization. nih.govsmolecule.com In this process, tris(trans-4-styrylcyclohexyl)phosphine acts as a threefold cross-linker. nih.gov The resulting material, PS-TCP, is a heterogeneous ligand that has shown enhanced performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with challenging substrates like aryl chlorides. nih.gov The use of such polymer-supported phosphines combines the catalytic benefits of the this compound ligand with the practical advantages of a solid-supported, easily separable system. nih.govresearchgate.net

This compound is also employed in the synthesis and stabilization of nanoparticles and the formation of coordination polymers. xdbiochems.com It can act as a stabilizer or a reducing agent in the synthesis of metallic nanoparticles, where its presence can control the growth, size, and morphology of the nanoparticles. xdbiochems.com This control is vital for tailoring the properties of nanoparticles for specific applications in catalysis, electronics, and energy storage. xdbiochems.com In the realm of coordination polymers, which are materials with repeating coordination entities, this compound's steric and electronic properties make it a valuable ligand. smolecule.com For example, bulky phosphine ligands like this compound are used to control the formation of different cluster core structures in silver coordination polymers. researchgate.net The reaction of this compound with silver cyanide can lead to the formation of polymeric structures. researchgate.net Furthermore, porous coordination polymers can serve as hosts for inorganic nanoparticles, creating composite materials with synergistic functions. rsc.org

Cross-Linked Polymers

Bio-inspired Catalysis and Medicinal Chemistry Research

The unique steric and electronic properties of this compound (PCy₃) have positioned it as a valuable ligand in advanced chemical research, particularly in fields that draw inspiration from natural processes and aim to create molecules with therapeutic potential.

Bio-inspired Catalysis

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by creating synthetic catalysts. core.ac.uk Nature often utilizes proton-coupled electron transfer (PCET) in energy conversion, and understanding this process is key to designing new catalysts. core.ac.uk Researchers are designing bio-inspired molecular catalysts for reactions like water oxidation, drawing inspiration from the oxygen-evolving complex in photosystem II. mdpi.com

This compound has been instrumental in the development of synthetic models that mimic the active sites of hydrogenase enzymes. core.ac.uknih.gov These enzymes are nature's highly efficient catalysts for hydrogen production and consumption. core.ac.uk In these synthetic models, the bulky and strongly electron-donating nature of the PCy₃ ligand helps to stabilize the metal centers (often iron or nickel) and create a chemical environment that replicates the function of the natural enzyme. scbt.comtcichemicals.com By facilitating the study of these hydrogenase-based models, this compound contributes to the design of next-generation catalysts for a hydrogen-based economy. core.ac.uk The development of these artificial systems, from small-molecule coordination compounds to more complex protein-based structures, aims to reproduce the function of hydrogenases in robust and cost-effective ways. nih.gov

Medicinal Chemistry Research

In medicinal chemistry, which involves the design and synthesis of new therapeutic agents, this compound plays a crucial role as a ligand in transition metal-catalyzed reactions. researchgate.net These reactions are fundamental for constructing the complex molecular architectures found in many pharmaceutical drugs.

PCy₃ is particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. prochemonline.comnih.gov These methods are powerful tools for forming carbon-carbon bonds, a critical step in synthesizing complex organic molecules. The significant steric bulk of the tricyclohexyl groups provides shielding for the metal center, allowing for fine-tuned catalytic activity. prochemonline.com For instance, thermally stable cyclopalladated ferrocenylimine complexes containing the PCy₃ ligand have proven to be highly efficient catalysts for the Suzuki reaction of aryl chlorides. nih.gov

Recent research has focused on overcoming challenges in the synthesis of pharmaceutically relevant compounds, which often contain polar functional groups that can coordinate to and deactivate the catalyst. nih.gov A "dual ligand" approach has been developed, combining a conventional phosphine ligand like this compound with another ligand, such as 2-hydroxypyridine. nih.gov This combination creates a highly active and robust catalyst with superior functional group tolerance, enabling the C–H coupling of (hetero)aryl bromide scaffolds bearing a wide variety of medicinally relevant functionalities. nih.gov In these systems, the this compound ligand performed better than less bulky phosphines, indicating that C–H activation can occur with a more sterically demanding ligand attached to the metal center. nih.gov

Integration with Flow Chemistry and Sustainable Methodologies

The drive towards greener, more efficient, and safer chemical manufacturing has led to the increasing adoption of flow chemistry and other sustainable methodologies. This compound and its associated catalysts are integral to many of these modern synthetic approaches.

Integration with Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. rsc.org This methodology offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and often higher yields and purity. rsc.orgnih.gov

This compound-containing catalysts, most notably Grubbs' catalysts used in olefin metathesis, have been successfully integrated into flow chemistry systems. wikipedia.orgunimi.it For example, the synthesis of C-glycosyl compounds, which are important glycomimetics in drug discovery due to their stability, has been improved using continuous flow processing. nih.gov While this specific example used a Wittig reaction, the principles of using flow systems to enhance reaction efficiency, safety, and scalability are broadly applicable. rsc.orgnih.gov The stability and high activity of catalysts containing PCy₃ make them well-suited for the demanding conditions sometimes present in continuous-flow reactors, contributing to the rapid and efficient synthesis of complex molecules and materials. rsc.orgunimi.it

Sustainable Methodologies

This compound is a key component in catalysts that promote sustainable chemical synthesis, aligning with the principles of "green chemistry". researchgate.net A major focus of sustainable chemistry is the use of renewable feedstocks and the development of highly efficient catalytic processes that minimize waste. acs.org

PCy₃ is a critical ligand in catalysts for olefin metathesis, a powerful reaction that can be used to convert bio-based materials into valuable platform chemicals and monomers. prochemonline.comacs.org For example, research has demonstrated the use of a ruthenium catalyst with a this compound ligand to convert derivatives of oleic acid (obtainable from natural fats and oils) into 1-decene (B1663960) and methyl 9-decenoate, which are precursors for polymers and other chemicals. acs.org This approach provides a sustainable alternative to petrochemical-derived products. acs.org

Q & A

Q. What are the recommended methods for synthesizing and purifying tricyclohexylphosphine (PCy3)?

PCy3 is typically synthesized via the reaction of cyclohexylmagnesium bromide with phosphorus trichloride under inert conditions. Purification involves distillation under reduced pressure or recrystallization from toluene to achieve >98% purity. Handling requires strict air/moisture exclusion due to its sensitivity, as noted in safety data sheets . Characterization via <sup>31</sup>P NMR (δ ~ -5 ppm) and elemental analysis is critical to confirm purity .

Q. How should PCy3 be stored and handled to prevent degradation?

PCy3 must be stored in sealed, air-tight containers under argon or nitrogen, with toluene as a stabilizer in commercial solutions (e.g., 20 wt.%). Exposure to moisture or oxygen leads to oxidation, forming this compound oxide (OPCy3), which can alter catalytic activity. Safety protocols include using gloveboxes and Schlenk techniques .

Q. What spectroscopic and crystallographic methods are used to characterize PCy3 complexes?

Key methods include:

  • <sup>31</sup>P NMR : To monitor ligand coordination and electronic effects.
  • X-ray crystallography : For bond length/angle analysis (e.g., Ru–P bond lengths in [Ru(PCy3) complexes range from 2.35–2.45 Å) .
  • Cyclic voltammetry : To assess redox behavior of metal complexes .

Advanced Research Questions

Q. How does PCy3 influence the electronic and steric environments in transition metal complexes?

PCy3 is a strong σ-donor and weak π-acceptor, increasing electron density at metal centers. Its bulky cyclohexyl groups create steric hindrance, favoring dissociative pathways in catalysis. Comparative studies with smaller phosphines (e.g., PPh3) show PCy3 enhances thermal stability but may reduce reaction rates in crowded systems .

Q. What experimental strategies mitigate undesired isomerization in olefin metathesis catalyzed by PCy3-containing complexes?

Isomerization byproducts in ring-closing metathesis (RCM) can be suppressed by adding OPCy3 (10 mol%), which competes with substrate binding. Reaction optimization includes using degassed dichloroethane (DCE) at reflux and minimizing water/oxygen contamination, as demonstrated in [Ru(PCy3)] catalyst systems .

Q. How do contradictory results in PCy3-mediated catalytic activity arise, and how can they be resolved?

Discrepancies often stem from:

  • Trace impurities : Residual OPCy3 or moisture alters catalytic pathways.
  • Steric vs. electronic effects : Bulky PCy3 may inhibit substrate access despite enhancing metal stability. Resolution involves rigorous purification (e.g., column chromatography under inert conditions) and controlled additive studies (e.g., OPCy3 titration) to isolate variables .

Methodological Considerations

Q. What protocols ensure reproducibility in PCy3-based catalytic studies?

  • Detailed experimental logs : Document reaction conditions (e.g., solvent purity, degassing methods).
  • Standardized characterization : Consistent NMR referencing and crystallographic data collection (e.g., Table 6.4 in ).
  • Replication with controls : Compare results using PCy3 against other phosphines (e.g., PtBu3) to validate mechanistic hypotheses .

Q. How can computational methods complement experimental studies of PCy3 complexes?

Density Functional Theory (DFT) calculations predict bond dissociation energies and transition states. Mulliken population analysis (Table 6.3 in ) quantifies charge distribution, aiding in understanding electronic effects in catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.